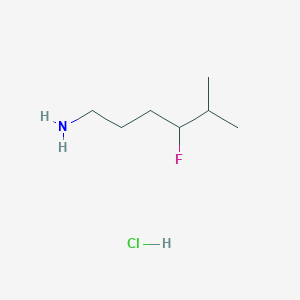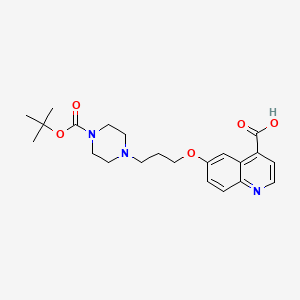![molecular formula C8H18Cl2N2O2 B2505974 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride CAS No. 1630725-37-9](/img/structure/B2505974.png)
1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride: is a chemical compound with the molecular formula C₈H₁₈Cl₂N₂O₂ and a molecular weight of 244.07 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspirodecane ring system and a hydrazine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
作用机制
Target of Action
The primary target of “1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride” is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in the activation of necroptotic cell death pathways, which have been implicated in various human diseases .
Mode of Action
The compound interacts with RIPK1, inhibiting its kinase activity. This inhibition blocks the activation of necroptotic cell death pathways. The compound has shown significant inhibitory activity against RIPK1, with an IC50 value of 92 nM .
Biochemical Pathways
The compound affects the necroptotic cell death pathways by inhibiting RIPK1. Necroptosis is a form of programmed cell death that is considered a key driver of various inflammatory diseases .
Result of Action
The compound has shown significant anti-necroptotic effects in a U937 cell necroptosis model. This suggests that it could potentially be used as a therapeutic agent in diseases driven by necroptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride typically involves the reaction of 1,4-Dioxaspiro[4.5]decan-8-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1,4-Dioxaspiro[4.5]decan-8-one+Hydrazine Hydrate→1,4-Dioxaspiro[4.5]decan-8-ylhydrazine→1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.
科学研究应用
1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
1,4-Dioxaspiro[4.5]decan-8-ol: A related compound with a hydroxyl group instead of a hydrazine moiety.
1,4-Dioxaspiro[4.5]decan-8-one: The precursor used in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride.
Uniqueness: this compound is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
属性
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c9-10-7-1-3-8(4-2-7)11-5-6-12-8;;/h7,10H,1-6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDAVMXMJUBTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NN)OCCO2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)
![ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B2505897.png)
![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate](/img/structure/B2505898.png)

![Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2505901.png)
![1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid](/img/structure/B2505902.png)

![4-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2505904.png)
![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)

![N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2505913.png)

